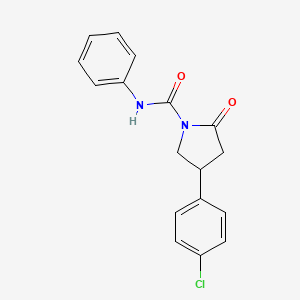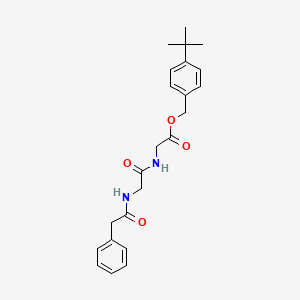
4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate: is a synthetic organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butylbenzyl group attached to a glycylglycinate moiety, with an additional phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate typically involves multiple steps:
Formation of 4-tert-butylbenzyl chloride: This can be achieved by reacting 4-tert-butylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Preparation of N-(phenylacetyl)glycylglycine: This intermediate can be synthesized by reacting glycine with phenylacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling 4-tert-butylbenzyl chloride with N-(phenylacetyl)glycylglycine in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and polymers .
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group can mimic natural substrates, allowing the compound to act as an inhibitor or modulator of enzyme activity . The glycylglycinate moiety can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzyl alcohol: Shares the tert-butylbenzyl group but lacks the glycylglycinate and phenylacetyl moieties.
4-tert-butyl-N’-(phenylacetyl)benzohydrazide: Contains a similar phenylacetyl group but differs in the rest of the structure.
4-(ethoxycarbonyl)benzyl N-(phenylacetyl)glycylglycinate: Similar structure with an ethoxycarbonyl group instead of the tert-butyl group.
Uniqueness: : 4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate is unique due to its combination of the tert-butylbenzyl, phenylacetyl, and glycylglycinate moieties, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)19-11-9-18(10-12-19)16-29-22(28)15-25-21(27)14-24-20(26)13-17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWKLZJQULLXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
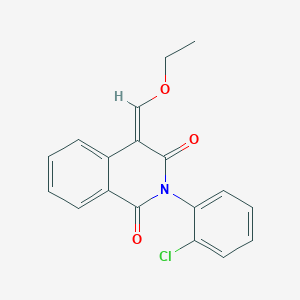
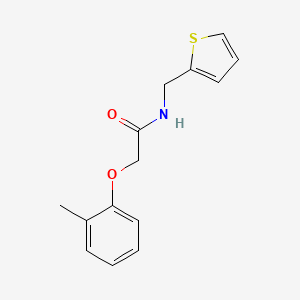
![Ethyl 2-(4-{[2-(5-methylthiophen-2-YL)azepane-1-carbonyl]amino}phenyl)acetate](/img/structure/B4980202.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)
![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
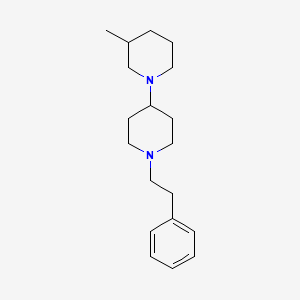
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![4-tert-butyl-N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B4980256.png)
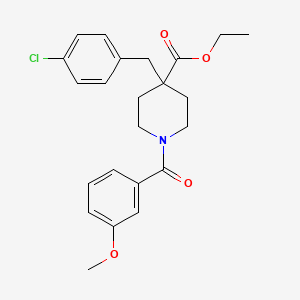
![4-METHYL-2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4980264.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)
